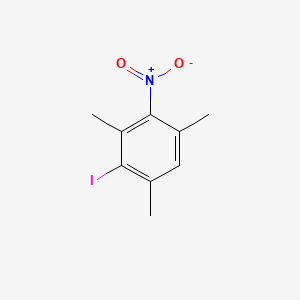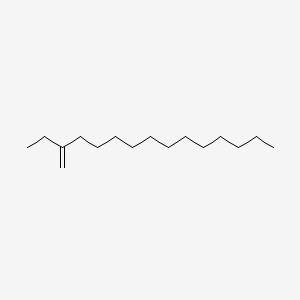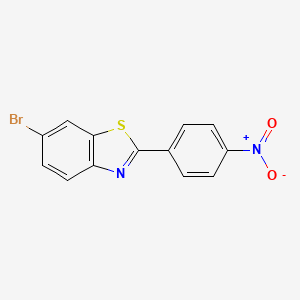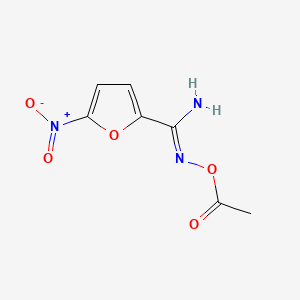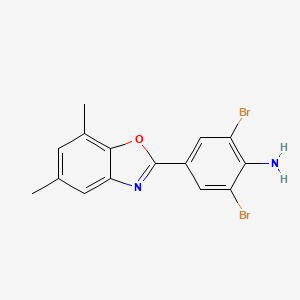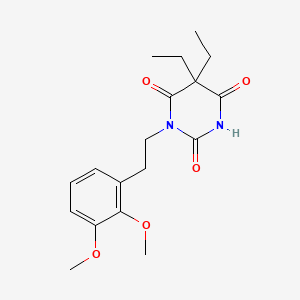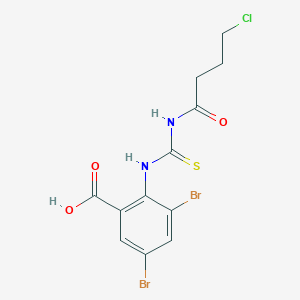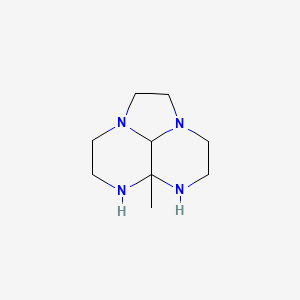
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol . This compound is known for its unique structure, which includes multiple nitrogen atoms and a cis-configuration, making it an interesting subject for various chemical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials that contain the necessary functional groups.
Reaction Conditions: The reaction is carried out under specific conditions, such as temperature, pressure, and pH, to ensure the desired product is formed.
Purification: After the reaction, the product is purified using techniques such as crystallization, distillation, or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the compound’s structure.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, acids, and bases can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can lead to the formation of simpler amines.
Wissenschaftliche Forschungsanwendungen
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It can be used in studies related to enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: The compound may be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) involves its interaction with specific molecular targets. The compound’s multiple nitrogen atoms allow it to form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3H-1,4,6,8a-Tetraazaacenaphthylene
- 3H-1,3,6,8A-Tetraazaacenaphthylene
- 5-Methyloctahydro-1H-Indene
Uniqueness
3H,6H-2a,5,6,8a-Tetraazaacenaphthylene,octahydro-5a-methyl-,cis-(9CI) stands out due to its cis-configuration and the presence of multiple nitrogen atoms, which provide unique chemical properties and reactivity. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C9H18N4 |
|---|---|
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
8-methyl-1,4,7,9-tetrazatricyclo[6.3.1.04,12]dodecane |
InChI |
InChI=1S/C9H18N4/c1-9-8-12(4-2-10-9)6-7-13(8)5-3-11-9/h8,10-11H,2-7H2,1H3 |
InChI-Schlüssel |
WVMTVJMOBYVFMA-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3N(CCN1)CCN3CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



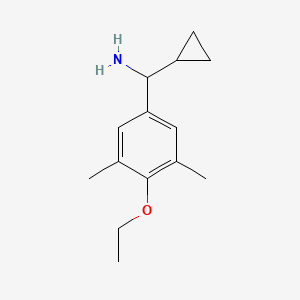
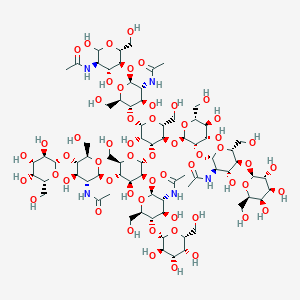

![Bicyclo[3.1.0]hexane-1-carboxylic acid, 2-methylene-, methyl ester (9CI)](/img/structure/B13796577.png)

